{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol
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Overview
Description
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a fluorophenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position.
Attachment of the fluorophenyl group: This step often involves coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. Detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a different position of the fluorine atom.
{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
The unique combination of the cyclobutyl ring, amino group, and fluorophenyl group in {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutyl}methanol provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18FNO |
---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-fluorophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18FNO/c14-11-4-1-3-10(7-11)12(8-15)13(9-16)5-2-6-13/h1,3-4,7,12,16H,2,5-6,8-9,15H2 |
InChI Key |
PJQQBLFOSPERFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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